1-((4-Fluorophenyl)sulfonyl)-4-methylpiperidine
Description
1-((4-Fluorophenyl)sulfonyl)-4-methylpiperidine is a sulfonamide derivative featuring a 4-methylpiperidine moiety linked to a 4-fluorophenylsulfonyl group. This compound is of interest in medicinal chemistry due to the electron-withdrawing nature of the fluorine atom, which enhances the sulfonyl group's stability and influences molecular interactions. For instance, 1-[(4-Fluorophenyl)sulfinyl]piperidine was synthesized via the reaction of 4-fluorobenzenesulfinyl chloride with piperidine (24% yield) . Extending this methodology, sulfonyl derivatives like 1-(4-{[(5-substituted-1,3,4-oxadiazol-2-yl)thio]methyl}benzenesulfonyl)-4-methylpiperidines (6a-o) were prepared by nucleophilic substitution reactions, yielding products characterized by NMR, MS, and evaluated for antibacterial activity .
The molecular formula of this compound can be inferred as C₁₂H₁₆FNO₂S (molecular weight ~281.32 g/mol), based on structurally similar compounds such as 1-((3-Bromo-4-methoxyphenyl)sulfonyl)-4-methylpiperidine (C₁₃H₁₈BrNO₃S, MW 348.26 g/mol) .
Properties
IUPAC Name |
1-(4-fluorophenyl)sulfonyl-4-methylpiperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FNO2S/c1-10-6-8-14(9-7-10)17(15,16)12-4-2-11(13)3-5-12/h2-5,10H,6-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZYVFJORRRPCSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16FNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001241938 | |
| Record name | 1-[(4-Fluorophenyl)sulfonyl]-4-methylpiperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001241938 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
335215-13-9 | |
| Record name | 1-[(4-Fluorophenyl)sulfonyl]-4-methylpiperidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=335215-13-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[(4-Fluorophenyl)sulfonyl]-4-methylpiperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001241938 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 1-((4-Fluorophenyl)sulfonyl)-4-methylpiperidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluorobenzenesulfonyl chloride and 4-methylpiperidine.
Reaction Conditions: The reaction between 4-fluorobenzenesulfonyl chloride and 4-methylpiperidine is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production: Industrial production methods may involve optimizing reaction conditions to increase yield and purity. This can include the use of solvents like dichloromethane or toluene and controlling temperature and reaction time.
Chemical Reactions Analysis
1-((4-Fluorophenyl)sulfonyl)-4-methylpiperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions: Typical reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines). Reaction conditions often involve controlling temperature, solvent choice, and reaction time.
Major Products: The major products formed from these reactions include sulfone derivatives, amines, and substituted piperidines.
Scientific Research Applications
1-((4-Fluorophenyl)sulfonyl)-4-methylpiperidine has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and inflammation.
Industry: It is used in the development of new materials and as a building block for the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of 1-((4-Fluorophenyl)sulfonyl)-4-methylpiperidine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, leading to modulation of their activity.
Pathways Involved: It can influence various biochemical pathways, including signal transduction, gene expression, and metabolic processes.
Effects: The compound’s effects can include inhibition of enzyme activity, alteration of receptor function, and modulation of cellular signaling pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
The pharmacological and physicochemical properties of sulfonyl piperidine derivatives are highly dependent on substituents on the phenyl ring. Below is a detailed comparison with key analogs:
Substituent Effects on Physicochemical Properties
Data Tables
Table 1: Structural and Physicochemical Comparison
Key Observations and Implications
- Electron-Withdrawing Effects : The 4-fluorophenyl group enhances the sulfonyl group’s stability and may improve metabolic resistance compared to methoxy or chloro analogs .
- Therapeutic Potential: Sulfonyl piperidines with fluorine substituents are understudied but show promise in antibacterial and CNS applications. Further docking studies (e.g., using BACE1 crystal structures) could elucidate their mechanism .
- Synthetic Challenges : Low yields (e.g., 24% in sulfinyl derivatives ) highlight the need for optimized protocols, such as microwave-assisted synthesis or alternative coupling reagents.
Biological Activity
1-((4-Fluorophenyl)sulfonyl)-4-methylpiperidine is a compound of interest due to its potential biological activities, particularly in the fields of cancer therapy and neurological disorders. This article reviews the biological activity of this compound, synthesizing recent research findings and case studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound this compound features a piperidine ring substituted with a fluorophenylsulfonyl group. The presence of the fluorine atom is significant as it can enhance the lipophilicity and biological activity of the compound.
Table 1: Chemical Structure
| Component | Description |
|---|---|
| Piperidine Ring | Six-membered nitrogen-containing ring |
| Sulfonyl Group | -SO2 functional group |
| Fluorophenyl Group | Phenyl ring with a fluorine substituent |
Anticancer Properties
Recent studies have highlighted the anticancer potential of piperidine derivatives, including this compound. Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines.
- Mechanism of Action : The compound may exert its anticancer effects through apoptosis induction and inhibition of key signaling pathways involved in tumor progression. For example, it has been shown to inhibit IKKβ, a critical regulator in NF-κB signaling, which is often activated in cancer cells .
Neuroprotective Effects
The compound also shows promise in neurological applications. Piperidine derivatives have been investigated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in neurodegenerative diseases like Alzheimer's.
- Study Findings : In vitro studies demonstrated that certain piperidine derivatives could significantly inhibit AChE activity, suggesting potential use in Alzheimer's disease treatment .
Antimicrobial Activity
Research has also explored the antimicrobial properties of sulfonamide derivatives. The presence of the sulfonyl group in this compound may enhance its interaction with bacterial targets.
- Inhibition Studies : Preliminary data indicate that related compounds exhibit activity against various bacterial strains, including MRSA and E. coli .
Case Study 1: Anticancer Activity
In a study examining the cytotoxic effects of piperidine derivatives on FaDu hypopharyngeal tumor cells, this compound was found to induce apoptosis at concentrations lower than traditional chemotherapeutics like bleomycin .
Case Study 2: Neuroprotective Effects
A study focused on dual cholinesterase inhibitors highlighted the potential of piperidine derivatives in enhancing cognitive function by reducing acetylcholine breakdown. Compounds similar to this compound showed promising results in improving memory retention in animal models .
Q & A
Basic: What synthetic methodologies are optimal for preparing 1-((4-fluorophenyl)sulfonyl)-4-methylpiperidine, and how can reaction yields be improved?
Methodological Answer:
The compound can be synthesized via nucleophilic substitution between 4-methylpiperidine and 4-fluorobenzenesulfonyl chloride under alkaline conditions (e.g., triethylamine in dichloromethane). Key steps include:
- Purification: Use recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product .
- Yield Optimization: Control reaction temperature (0–5°C during sulfonyl chloride addition) to minimize side reactions. Excess sulfonyl chloride (1.2–1.5 eq) improves conversion .
Basic: How can structural characterization of this compound be systematically validated?
Methodological Answer:
Combine spectroscopic and chromatographic techniques:
- NMR: Confirm sulfonyl group presence via H NMR (δ 7.6–8.1 ppm, aromatic protons) and F NMR (δ -110 ppm, para-fluorine) .
- Mass Spectrometry: ESI-MS should show [M+H] at m/z 287.3 (CHFNOS).
- HPLC: Purity >95% using a C18 column (mobile phase: acetonitrile/0.1% TFA in water) .
Basic: What in vitro assays are suitable for initial screening of biological activity?
Methodological Answer:
- Enzyme Inhibition: Test against kinases or proteases (e.g., COX-2) using fluorogenic substrates. IC values indicate potency .
- Cellular Uptake: Radiolabel the compound (e.g., C-methyl group) and measure accumulation in cancer cell lines (e.g., HeLa) .
Advanced: How can structure-activity relationship (SAR) studies be designed to explore modifications in the piperidine and sulfonyl groups?
Methodological Answer:
- Analog Synthesis: Replace 4-fluorophenyl with electron-deficient (e.g., nitro) or bulky (e.g., tert-butyl) groups to assess steric/electronic effects .
- Biological Testing: Compare analogs in assays targeting GPCRs or ion channels. For example, Compound A (4-chlorophenyl analog) showed 3x higher serotonin receptor affinity .
Advanced: What computational strategies predict binding modes and pharmacokinetic properties?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina to model interactions with PPARγ (PDB: 3B5R). The sulfonyl group may form hydrogen bonds with Arg288 .
- ADMET Prediction: SwissADME estimates moderate blood-brain barrier penetration (TPSA = 55 Ų) and CYP3A4 metabolism .
Advanced: How should contradictory reactivity data (e.g., sulfonyl group stability) be resolved experimentally?
Methodological Answer:
- Controlled Hydrolysis: Expose the compound to pH 1–13 buffers (37°C, 24h) and monitor degradation via HPLC. Sulfonyl groups are stable below pH 10 .
- DFT Calculations: Simulate hydrolysis pathways (Gaussian 16, B3LYP/6-31G*) to identify vulnerable bonds .
Advanced: What strategies mitigate challenges in isolating the compound due to hygroscopicity or polymorphism?
Methodological Answer:
- Crystallization: Use anti-solvent (hexane) addition in ethanol to induce stable polymorphs. Characterize via XRPD .
- Lyophilization: For hygroscopic batches, lyophilize from tert-butanol/water to improve handling .
Advanced: How can target engagement studies elucidate pharmacological mechanisms?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
